Cas no 2229682-63-5 (4-(pent-1-en-1-yl)oxane-2,6-dione)

4-(Pent-1-en-1-yl)oxane-2,6-dione is a cyclic ester derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a pentenyl substituent on a γ-lactone ring, offering reactivity for further functionalization. The compound’s unsaturated side chain allows for selective modifications, such as hydrogenation or cross-coupling reactions, making it a versatile building block in fine chemical synthesis. The oxane-2,6-dione core provides stability while retaining reactivity toward nucleophiles, enabling controlled ring-opening reactions. This compound may serve as a precursor for bioactive molecules or specialized polymers. Its well-defined structure ensures reproducibility in synthetic applications, supporting research and industrial processes requiring precise molecular frameworks.
4-(pent-1-en-1-yl)oxane-2,6-dione structure
2229682-63-5 structure
Product Name:4-(pent-1-en-1-yl)oxane-2,6-dione
CAS No:2229682-63-5
MF:C10H14O3
MW:182.216363430023
CID:6197842
PubChem ID:165673744
Update Time:2025-08-05

4-(pent-1-en-1-yl)oxane-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(pent-1-en-1-yl)oxane-2,6-dione
    • EN300-1999584
    • 2229682-63-5
    • Inchi: 1S/C10H14O3/c1-2-3-4-5-8-6-9(11)13-10(12)7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4+
    • InChI Key: LKPWFCANMARWBW-SNAWJCMRSA-N
    • SMILES: O1C(CC(/C=C/CCC)CC1=O)=O

Computed Properties

  • Exact Mass: 182.094294304g/mol
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.4Ų

4-(pent-1-en-1-yl)oxane-2,6-dione Pricemore >>

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Additional information on 4-(pent-1-en-1-yl)oxane-2,6-dione

Research Brief on 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5): Recent Advances and Applications

The compound 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's relevance is underscored by its structural similarity to bioactive molecules involved in key metabolic pathways, making it a promising target for further investigation.

Recent studies have explored the synthetic pathways for 4-(pent-1-en-1-yl)oxane-2,6-dione, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that enhances the stereoselectivity of the synthesis, achieving a 92% yield under mild conditions. This advancement is critical for scaling up production for preclinical studies. Additionally, computational modeling has been employed to predict the compound's reactivity and stability, providing insights into its behavior under physiological conditions.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(pent-1-en-1-yl)oxane-2,6-dione exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported an IC50 value of 15.2 µM, which is comparable to some existing nonsteroidal anti-inflammatory drugs (NSAIDs). Further investigations are underway to elucidate the mechanism of action and evaluate its selectivity against other COX isoforms.

The pharmacokinetic profile of 4-(pent-1-en-1-yl)oxane-2,6-dione has also been a subject of recent research. A preclinical study in rodents indicated favorable absorption and distribution characteristics, with a bioavailability of approximately 65% following oral administration. However, metabolic stability remains a challenge, as the compound undergoes rapid hepatic clearance. Researchers are currently exploring prodrug strategies and structural modifications to address this limitation.

Beyond its therapeutic potential, 4-(pent-1-en-1-yl)oxane-2,6-dione has been investigated as a building block for more complex molecules. Its versatile reactivity allows for functionalization at multiple sites, enabling the synthesis of derivatives with tailored properties. For instance, a 2023 study in ACS Chemical Biology highlighted its use in developing a new class of enzyme inhibitors targeting bacterial efflux pumps, which could pave the way for novel antibiotics.

In conclusion, 4-(pent-1-en-1-yl)oxane-2,6-dione (CAS: 2229682-63-5) represents a promising scaffold in drug discovery, with applications spanning anti-inflammatory agents, antimicrobials, and beyond. While challenges such as metabolic stability persist, recent advancements in synthesis and mechanistic understanding provide a solid foundation for future research. Continued exploration of its derivatives and in vivo efficacy will be crucial to unlocking its full therapeutic potential.

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